(3Z)-3-ethylidene-1-benzofuran-2-one
Description
(3Z)-3-Ethylidene-1-benzofuran-2-one is a bicyclic lactone featuring a benzofuranone core substituted with an ethylidene group at the 3-position in a Z-configuration. These compounds are typically synthesized via cyclization reactions or alkylidene substitutions using alkynes or amines, as seen in the preparation of similar compounds .
Properties
CAS No. |
114524-41-3 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(3Z)-3-ethylidene-1-benzofuran-2-one |
InChI |
InChI=1S/C10H8O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h2-6H,1H3/b7-2- |
InChI Key |
UXEXPEPZLZMQQJ-UQCOIBPSSA-N |
SMILES |
CC=C1C2=CC=CC=C2OC1=O |
Isomeric SMILES |
C/C=C\1/C2=CC=CC=C2OC1=O |
Canonical SMILES |
CC=C1C2=CC=CC=C2OC1=O |
Synonyms |
2(3H)-Benzofuranone, 3-ethylidene-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The ethylidene group in (3Z)-3-ethylidene-1-benzofuran-2-one distinguishes it from analogs with bulkier or functionalized substituents. Key comparisons include:
(Z)-3-Benzylideneisobenzofuran-1(3H)-one (Compound 2a):
- Substituent : Benzylidene (aromatic group).
- Synthesis : Prepared via reaction of phenylacetylene, yielding a light yellow solid with a melting point (mp) of 90–95°C .
- IR Data : Strong carbonyl stretch at 1767 cm⁻¹ .
(3Z)-3-[(Phenylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one (CAS 477851-24-4): Substituent: Anilinomethylene (aromatic amine-derived group).
(3E)-3-(2-Methylpropylidene)-1,3-dihydro-2-benzofuran-1-one (CAS 56014-69-8): Substituent: Isobutylidene (branched alkyl group). Structural Note: The E-configuration and branched chain may sterically hinder interactions compared to the Z-ethylidene derivative .
Physicochemical Properties
Key Observations :
- Melting Points : Bulky substituents (e.g., benzylidene or thiophenemethyl) correlate with higher melting points due to increased molecular packing efficiency . The ethylidene analog likely has a lower mp.
- IR Spectroscopy: The carbonyl stretch in benzofuranones typically ranges between 1680–1780 cm⁻¹, influenced by substituent electronic effects. Benzylidene groups (electron-withdrawing) elevate the carbonyl frequency compared to alkylidene groups .
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